molecular formula C7H7F3OS B13605709 alpha-(Trifluoromethyl)-5-methylthiophene-2-methanol

alpha-(Trifluoromethyl)-5-methylthiophene-2-methanol

Cat. No.: B13605709
M. Wt: 196.19 g/mol
InChI Key: ODSWNOXWLBGDCN-UHFFFAOYSA-N
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Description

Chemical Structure: alpha-(Trifluoromethyl)-5-methylthiophene-2-methanol (CAS: 137615-36-2) is a thiophene derivative substituted with a trifluoromethyl group at the alpha position, a methyl group at the 5-position of the thiophene ring, and a hydroxymethyl (-CH2OH) group at the 2-position. This compound is primarily used in research and development for applications in medicinal chemistry and agrochemical synthesis due to its unique electronic and steric properties imparted by the trifluoromethyl group .

Properties

Molecular Formula

C7H7F3OS

Molecular Weight

196.19 g/mol

IUPAC Name

2,2,2-trifluoro-1-(5-methylthiophen-2-yl)ethanol

InChI

InChI=1S/C7H7F3OS/c1-4-2-3-5(12-4)6(11)7(8,9)10/h2-3,6,11H,1H3

InChI Key

ODSWNOXWLBGDCN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Introduction of the Trifluoromethyl Group

The trifluoromethyl group is typically introduced via nucleophilic or electrophilic trifluoromethylation methods. Recent advances include the use of trifluoromethyl thianthrenium triflate (TT-CF3+ OTf–) as a novel electrophilic trifluoromethylating reagent. This reagent is synthesized in a single step from thianthrene and triflic anhydride, providing a stable, easy-to-handle trifluoromethyl source suitable for various trifluoromethylation reactions without requiring inert atmosphere or specialized equipment.

Step Reagent/Condition Outcome
Thianthrene + Triflic anhydride Single-step synthesis Formation of TT-CF3+ OTf– trifluoromethylating reagent
Application Electrophilic trifluoromethylation Installation of –CF3 group on aromatic/heteroaromatic substrates

This reagent’s utility suggests its potential application in the trifluoromethylation of thiophene derivatives, enabling regioselective functionalization at the alpha position.

Functionalization of Thiophene Ring

The methyl substitution at the 5-position and the methanol group at the 2-position of thiophene are introduced through classical aromatic substitution and subsequent functional group transformations.

One common approach involves Friedel-Crafts acylation catalyzed by anhydrous aluminum chloride (AlCl3), where 2-substituted thiophene is condensed with acyl halides or acid anhydrides to install acyl groups selectively at the 5-position. This intermediate can then be transformed into the methanol derivative via reduction or substitution reactions.

Step Reaction Type Reagents Product
Friedel-Crafts acylation 2-substituted thiophene + acyl halide Anhydrous AlCl3, dichloromethane 5-acyl substituted thiophene
Reduction Acyl to alcohol Hydrogenation or hydride reagents 5-methylthiophene-2-methanol

Representative Synthetic Route for this compound

Based on the literature and patent data, a plausible synthetic route comprises the following sequential steps:

Step No. Reaction Reagents/Conditions Comments
1 Preparation of 2-methyl-5-bromothiophene Bromination of 2-methylthiophene Sets stage for cross-coupling
2 Suzuki cross-coupling Coupling with trifluoromethylated aryl boronic acid Forms trifluoromethyl-substituted thiophene
3 Friedel-Crafts acylation Acyl halide + AlCl3 Introduces acyl group at 5-position if not already methyl
4 Reduction of acyl to alcohol Hydrogenation (H2, Pd/C) or hydride reagents Converts acyl to methanol group
5 Final purification Chromatography or crystallization Obtains pure this compound

This route leverages Suzuki cross-coupling for introducing the trifluoromethyl moiety indirectly, followed by classical functional group manipulations to achieve the methanol substitution.

Detailed Example: Synthesis of 2-methyl-3-trifluoromethyl Aniline as a Related Intermediate

A closely related synthetic method for trifluoromethylated aromatic amines provides insight into trifluoromethylation and functionalization strategies applicable to thiophene derivatives:

Step Description Reagents Yield
1 Nitration of p-toluenesulfonic acid to 3-nitro-4-methylbenzenesulfonic acid HNO3, H2SO4 92–96%
2 Bromination to 3-nitro-4-methyl-5-bromobenzenesulfonic acid Br2, glacial acetic acid High yield
3 Conversion to 2-nitro-6-trifluoromethyl toluene Potassium monofluoride, DMF High yield
4 Hydrogenation to 2-methyl-3-trifluoromethyl aniline 5% Pd/C, methanol, 35°C ~90%

This process highlights the use of nucleophilic substitution with potassium monofluoride to introduce the trifluoromethyl group and subsequent catalytic hydrogenation to reduce nitro groups to amines. Similar nucleophilic fluorination and hydrogenation strategies could be adapted for thiophene derivatives to install trifluoromethyl and hydroxymethyl groups.

Comparative Analysis of Preparation Methods

Methodology Advantages Limitations References
Electrophilic trifluoromethylation with TT-CF3+ OTf– Single-step reagent synthesis, stable reagent, broad substrate scope Limited examples on thiophene substrates
Friedel-Crafts acylation + reduction Established chemistry, regioselective acylation Requires handling of AlCl3, moisture sensitive
Suzuki cross-coupling for trifluoromethylation High regioselectivity, mild conditions Requires boronic acid derivatives, expensive catalysts
Nucleophilic fluorination with potassium monofluoride High yield, avoids hazardous fluorination Requires specific substrates, high molar ratios

Summary Table of Key Reaction Conditions for Preparation

Reaction Step Reagents/Conditions Temperature (°C) Solvent Yield (%) Notes
Nitration p-toluenesulfonic acid + HNO3 + H2SO4 30–40 Sulfuric acid 92–96 Controlled addition
Bromination 3-nitro-4-methylbenzenesulfonic acid + Br2 Room temp Glacial acetic acid High Stoichiometry critical
Nucleophilic fluorination 2-nitro-6-trichloromethyl toluene + KF 80–120 DMF High Molar ratio KF:substrate 3–10:1
Hydrogenation Nitro compound + 5% Pd/C + MeOH 35 Methanol ~90 Catalyst removal essential
Friedel-Crafts acylation Thiophene + acyl halide + AlCl3 0–25 Dichloromethane Moderate to high Anhydrous conditions
Reduction of acyl to alcohol H2 + Pd/C or hydride reagents Room temp Various High Sensitive to over-reduction

Chemical Reactions Analysis

Types of Reactions

Alpha-(Trifluoromethyl)-5-methylthiophene-2-methanol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as alkyl lithium compounds for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields the corresponding ketone, while nucleophilic substitution can lead to a variety of functionalized thiophene derivatives .

Mechanism of Action

The mechanism by which alpha-(Trifluoromethyl)-5-methylthiophene-2-methanol exerts its effects is primarily through its electron-withdrawing trifluoromethyl group. This group can influence the reactivity of the molecule by stabilizing negative charges and destabilizing positive charges. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological systems or electronic interactions in materials science .

Biological Activity

Alpha-(Trifluoromethyl)-5-methylthiophene-2-methanol is a chemical compound characterized by its unique structural features, including a thiophene ring substituted with a trifluoromethyl group and a hydroxymethyl group. Its molecular formula is C₇H₇F₃OS, and it has a molecular weight of 196.19 g/mol. The trifluoromethyl group (-CF₃) is known for its electronic properties, enhancing the compound's potential biological activity, particularly in medicinal chemistry and materials science.

Chemical Structure and Properties

The compound's structure includes:

  • Thiophene Ring : A five-membered aromatic heterocycle containing sulfur.
  • Trifluoromethyl Group : Contributes to hydrophobicity and electronic effects.
  • Hydroxymethyl Group : Enhances reactivity and potential interactions with biological systems.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Activity : The presence of the hydroxymethyl group may contribute to its antioxidant properties, potentially inhibiting oxidative stress in biological systems.
  • Antibacterial Properties : Similar compounds have shown effectiveness against various pathogens, suggesting potential antibacterial activity for this compound as well.
  • Enzyme Inhibition : The compound may interact with specific enzymes, influencing their activity due to the presence of the trifluoromethyl group.

Case Studies and Research Findings

Several studies have explored the biological activities of thiophene derivatives, including this compound:

Study 1: Antioxidant and Antibacterial Activities

A study evaluated the antioxidant properties of thiophene derivatives using DPPH and FRAP assays. The results indicated that compounds with similar structures demonstrated significant antioxidant activity, which could be extrapolated to this compound .

Study 2: Enzyme Inhibition Potency

Research on related thiophene compounds assessed their inhibitory effects on macrophage migration inhibitory factor (MIF) tautomerase activity. The study reported IC50 values that suggest a structure-activity relationship where the trifluoromethyl group enhances inhibitory potency . This implies that this compound might also exhibit similar enzyme inhibition characteristics.

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of this compound in comparison to other thiophene derivatives:

Compound NameAntioxidant ActivityAntibacterial ActivityEnzyme Inhibition IC50 (μM)
This compoundPotentially HighPotentially HighTBD
Thiophene Derivative AModerateHigh15 ± 0.8
Thiophene Derivative BLowModerate27

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Thiophene Derivatives

a) (4-Phenyl-5-(trifluoromethyl)thiophen-2-yl)methanol (CAS: 256488-46-7)
  • Structure : Features a phenyl group at the 4-position and a trifluoromethyl group at the 5-position of the thiophene ring, with a hydroxymethyl group at the 2-position.
  • Applications: Studied as a sphingosine-1-phosphate receptor modulator in immunology research .
  • Key Difference : The phenyl substitution at the 4-position enhances lipophilicity compared to the methyl group in the target compound, influencing receptor-binding affinity .
b) 2-Methyl-5-(2-methyl-4-phenylbutan-2-yl)thiophene
  • Structure : Contains a branched alkyl chain at the 5-position and a methyl group at the 2-position.
  • Synthesis: Prepared via cross-coupling reactions using pentafluorophenyl boronic acid and oxalic acid in HFIP/MeNO2 solvent .
  • Key Difference : Lacks the trifluoromethyl group, reducing its electron-withdrawing effects and metabolic stability compared to the target compound .
c) 5-[3-Hydroxy-5-(trifluoromethoxy)phenyl]thiophene-2-carbaldehyde
  • Structure : Substituted with a trifluoromethoxy (-OCF3) group on the phenyl ring attached to the thiophene.
  • Applications : Intermediate in agrochemical synthesis (e.g., herbicides) .
  • Key Difference : The trifluoromethoxy group provides distinct electronic effects compared to the trifluoromethyl group, altering reactivity in nucleophilic substitutions .

Comparison with Non-Thiophene Fluorinated Methanols

a) [5-Methyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]methanol (CAS: 180207-34-5)
  • Structure : Thiazole ring with trifluoromethyl and hydroxymethyl groups.
  • Applications : Used in antiviral drug discovery.
b) 4-Chloro-alpha-(4-chlorophenyl)-alpha-(trichloromethyl)benzenemethanol (Dicofol)
  • Structure : Benzene-based with multiple chloro and trichloromethyl groups.
  • Applications : Acaricide and miticide.
  • Key Difference : The trichloromethyl group increases environmental persistence but raises toxicity concerns, unlike the more metabolically labile trifluoromethyl group in the target compound .

Physicochemical Properties

Compound Boiling Point Density Solubility Key Functional Groups
Target compound Not reported Not reported Likely polar aprotic solvents -CF3, -CH2OH, thiophene
5-[3-Hydroxy-5-(trifluoromethoxy)phenyl]thiophene-2-carbaldehyde Not reported Not reported DCM, THF -CHO, -OCF3
Dicofol 180°C (dec.) 1.45 g/cm³ Insoluble in water -CCl3, -C6H4Cl

Q & A

Q. What are the optimal reaction conditions for synthesizing alpha-(Trifluoromethyl)-5-methylthiophene-2-methanol to maximize yield and purity?

  • Methodological Answer : Synthesis optimization involves:
  • Temperature : 60–80°C to balance reaction rate and side-product formation .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilic substitution and stabilize intermediates .
  • Catalysts : Lewis acids (e.g., ZnCl₂) or transition metals (e.g., Pd) improve regioselectivity in thiophene functionalization .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) achieves >95% purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H NMR (δ 4.5–5.0 ppm for -CH₂OH), ¹³C NMR (δ 120–140 ppm for CF₃), and ¹⁹F NMR (δ -60 to -70 ppm for trifluoromethyl) confirm structural integrity .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>98%) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 226.05) .

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic data when confirming the structure of this compound?

  • Methodological Answer :
  • Cross-Validation : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals .
  • X-ray Crystallography : Resolve ambiguous stereochemistry or bonding patterns (e.g., hydroxyl group orientation) .
  • Computational Modeling : Density Functional Theory (DFT) predicts NMR/IR spectra for comparison with experimental data .

Q. What strategies are effective for enantioselective synthesis of chiral derivatives of this compound?

  • Methodological Answer :
  • Chiral Catalysts : Use (-)-Sparteine or BINOL-derived ligands to induce asymmetry during hydroxylation or trifluoromethylation .
  • Asymmetric Induction : Prochiral ketone intermediates (e.g., 5-methylthiophene-2-carboxaldehyde) react with chiral reducing agents (e.g., CBS catalyst) to yield enantiomerically pure alcohols .

Q. How do steric and electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :
  • Steric Effects : The methyl group at position 5 hinders electrophilic substitution at position 3, favoring regioselective Suzuki-Miyaura coupling at position 2 .
  • Electronic Effects : The electron-withdrawing trifluoromethyl group activates the thiophene ring toward nucleophilic aromatic substitution (e.g., hydroxylation) .

Q. What experimental approaches are recommended to analyze the compound’s stability under varying thermal and pH conditions?

  • Methodological Answer :
  • Thermogravimetric Analysis (TGA) : Determines decomposition temperature (typically >200°C for thiophene derivatives) .
  • pH Stability Tests : Monitor hydrolysis in buffered solutions (pH 1–13) via HPLC; trifluoromethyl groups enhance stability under acidic conditions .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies between computational predictions and experimental spectroscopic data?

  • Methodological Answer :
  • Parameter Adjustment : Refine DFT functional (e.g., B3LYP vs. M06-2X) to better match experimental ¹⁹F NMR shifts .
  • Solvent Effects : Include implicit solvation models (e.g., PCM) in simulations to account for solvent-induced shifts .

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